1,2-Dibromo-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-4-ethylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and an ethyl group is substituted at the 4 position. This compound is a colorless liquid and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-ethylbenzene can be synthesized through the bromination of 4-ethylbenzene. The process involves the electrophilic aromatic substitution reaction where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to 4-ethylbenzene by using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of 4-ethylphenol, 4-ethylbenzylamine, etc.
Reduction: Formation of 4-ethylbenzene.
Oxidation: Formation of 4-ethylbenzoic acid.
Scientific Research Applications
1,2-Dibromo-4-ethylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the preparation of polymers and advanced materials.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Environmental Studies: To study the behavior and degradation of brominated organic compounds in the environment
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-ethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, reduction, or oxidation reactions by interacting with nucleophiles, reducing agents, or oxidizing agents, respectively. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1,2-Dibromo-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethyl group.
1,2-Dibromo-4-nitrobenzene: Similar structure but with a nitro group instead of an ethyl group.
Uniqueness
1,2-Dibromo-4-ethylbenzene is unique due to the presence of the ethyl group, which imparts different chemical reactivity and physical properties compared to its analogs. The ethyl group can undergo oxidation to form carboxylic acids, which is not possible with methyl or chlorine substituents. Additionally, the steric and electronic effects of the ethyl group influence the compound’s behavior in substitution and reduction reactions .
Properties
IUPAC Name |
1,2-dibromo-4-ethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRRCFOQFYBRLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595777 |
Source
|
Record name | 1,2-Dibromo-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134940-69-5 |
Source
|
Record name | 1,2-Dibromo-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.